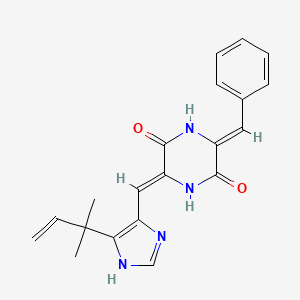
DehydrophenylahistinZ)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DehydrophenylahistinZ is a dehydrogenated product derived from the fungal metabolite (-)-phenylhistidine through enzymatic conversion. This compound has shown potential in various biological and chemical applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
DehydrophenylahistinZ can be synthesized through the enzymatic conversion of (-)-phenylhistidine using cell-free extracts of Streptomyces albulus KO23. The reaction conditions typically involve maintaining an optimal temperature and pH to ensure the activity of the enzymes involved in the conversion process.
Industrial Production Methods
While specific industrial production methods for DehydrophenylahistinZ are not well-documented, the general approach would involve large-scale fermentation processes using Streptomyces albulus KO23, followed by extraction and purification of the compound. Optimization of fermentation conditions, such as nutrient supply, temperature, and pH, would be crucial for maximizing yield.
化学反応の分析
Types of Reactions
DehydrophenylahistinZ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
DehydrophenylahistinZ has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which DehydrophenylahistinZ exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways.
類似化合物との比較
Similar Compounds
Phenylalanine Derivatives: These compounds share structural similarities with DehydrophenylahistinZ and exhibit various biological activities.
Nitroaromatic Compounds: These compounds, like para-nitro-L-phenylalanine, have similar chemical properties and applications.
Uniqueness
DehydrophenylahistinZ is unique due to its specific enzymatic origin and the distinct biological activities it exhibits. Its ability to inhibit the first lysis of sea urchin embryos highlights its potential in developmental biology research.
特性
CAS番号 |
351325-37-6 |
|---|---|
分子式 |
C20H20N4O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
(3Z,6Z)-3-benzylidene-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C20H20N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-12H,1H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b15-10-,16-11- |
InChIキー |
AANRCAZDPPXTKN-XCMCHEKJSA-N |
異性体SMILES |
CC(C)(C=C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 |
正規SMILES |
CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)
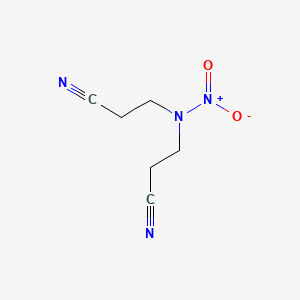
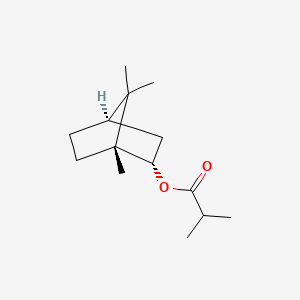
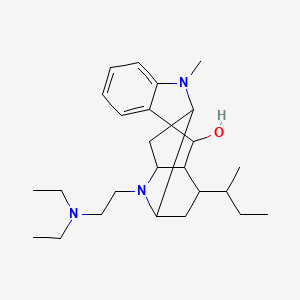
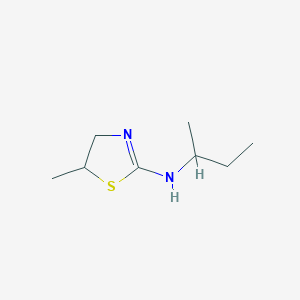
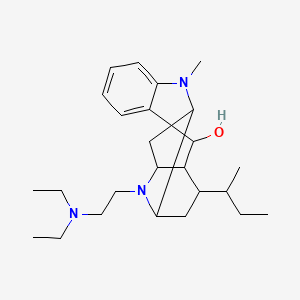
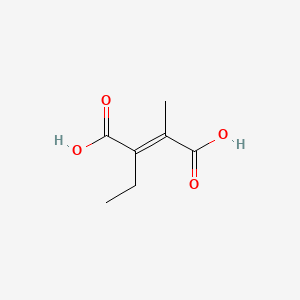
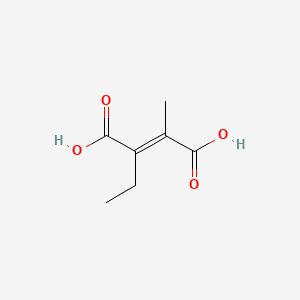
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
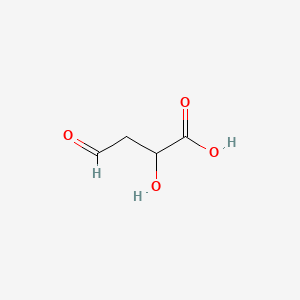
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
